molecular formula C17H23N3O2 B2373927 N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide CAS No. 862814-57-1

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide

Cat. No.: B2373927
CAS No.: 862814-57-1
M. Wt: 301.39
InChI Key: CCBOMWFYOIOXII-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and an indole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain is replaced by the dimethylamino group.

    Coupling Reaction: The final step involves coupling the indole derivative with the dimethylamino propyl chain through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, typically under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the indole moiety.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The dimethylamino group and indole moiety play crucial roles in binding interactions, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-dimethylaminopropyl)methacrylamide: Shares the dimethylamino propyl chain but differs in the presence of a methacrylamide group instead of the indole moiety.

    N-(3-dimethylaminopropyl)acrylamide: Similar structure but with an acrylamide group.

    N-(3-dimethylaminopropyl)benzamide: Contains a benzamide group instead of the indole moiety.

Uniqueness

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-15(13-8-5-6-9-14(13)20(12)4)16(21)17(22)18-10-7-11-19(2)3/h5-6,8-9H,7,10-11H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBOMWFYOIOXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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